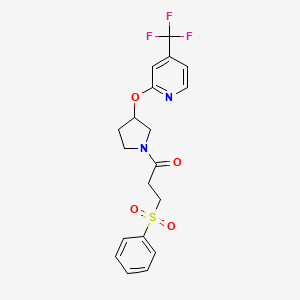

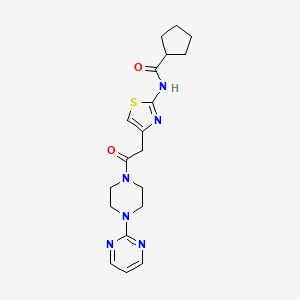

![molecular formula C12H16N2 B2773663 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole CAS No. 67177-54-2](/img/structure/B2773663.png)

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole

概要

説明

“1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole”, also known as Diazepinoindole, is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.27 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole . The InChI code is 1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.27 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the data I have.科学的研究の応用

Anti-HIV Properties

Researchers have explored indole derivatives as potential anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .

Antitubercular Properties

Indole-3-carbaldehyde: derivatives have been explored for their antitubercular activity . Further investigations into their efficacy against Mycobacterium tuberculosis are ongoing.

作用機序

Target of Action

The primary target of 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole, also known as 2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,2-a]indole, is the 5-HT (2C) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in a variety of functions, including mood regulation, appetite, and anxiety .

Mode of Action

This compound acts as an agonist at the 5-HT (2C) receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole binds to the 5-HT (2C) receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT (2C) receptor, a series of biochemical reactions occur. These reactions involve various signaling pathways, including the phospholipase C (PLC) pathway. Activation of these pathways leads to changes in cellular function, such as modulation of neuronal firing, regulation of mood, and control of feeding behavior .

Result of Action

The activation of the 5-HT (2C) receptor by 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole can lead to various physiological effects. For instance, it has been shown to have potential anxiolytic effects , as demonstrated by activity in a mouse shock-aggression assay .

特性

IUPAC Name |

2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXBDNAWJYLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2CC3=CC=CC=C3N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2773585.png)

![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)

![1-[4-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2773600.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)